3-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Description
This compound features a 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one core, substituted at position 3 with a 2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl group. The benzazepinone scaffold is known for its neurological and cardiovascular activity, while the acetyl-dihydroindole moiety may enhance receptor binding specificity, particularly for serotonin or dopamine receptors due to structural resemblance to endogenous neurotransmitters . The methoxy groups at positions 7 and 8 likely improve metabolic stability and modulate electron density for optimal receptor interactions.
Properties
Molecular Formula |
C24H24N2O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[2-(1-acetyl-2,3-dihydroindol-5-yl)-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C24H24N2O5/c1-15(27)26-9-7-17-10-18(4-5-20(17)26)21(28)14-25-8-6-16-11-22(30-2)23(31-3)12-19(16)13-24(25)29/h4-6,8,10-12H,7,9,13-14H2,1-3H3 |
InChI Key |
UHAZUZNBDIAIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting with the preparation of the indole and benzazepine intermediates. The Fischer indole synthesis is a common method used to construct the indole ring . This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The benzazepine moiety can be synthesized through various cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesis platforms and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and high-throughput screening are utilized to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and benzazepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The benzazepine ring can interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Research Findings and Structural-Activity Relationships (SAR)
- Electron-Donating Groups : Methoxy groups in the target compound enhance resonance stability and receptor binding vs. benzodioxole’s electron-rich but metabolically labile structure .
- Substituent Complexity : The acetyl-dihydroindole group in the target compound offers a balance of lipophilicity and hydrogen-bonding capacity, outperforming simpler methyl or benzyl groups in receptor specificity .
- Synthetic Accessibility : Piperazine-linked analogs (e.g., ) require multi-step synthesis, whereas the target compound’s ethyl bridge may simplify production via alkylation or Michael addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
